Methyl 2-fluoro-6-nitrobenzoate

Description

BenchChem offers high-quality Methyl 2-fluoro-6-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-6-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

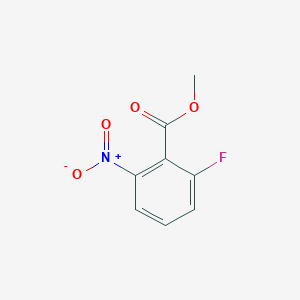

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJARIPZQSNWYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344543 | |

| Record name | Methyl 2-fluoro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212189-28-1 | |

| Record name | Methyl 2-fluoro-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-fluoro-6-nitrobenzoate

Introduction: The Strategic Importance of Methyl 2-fluoro-6-nitrobenzoate

Methyl 2-fluoro-6-nitrobenzoate is a highly valuable substituted aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique trifunctional arrangement—a methyl ester, a fluorine atom, and a nitro group—makes it a versatile intermediate, particularly in the fields of pharmaceutical and agrochemical research and development. The fluorine substituent can enhance the pharmacokinetic properties of a final drug molecule, such as metabolic stability and membrane permeability, while the nitro group offers a synthetic handle for further transformations, most commonly reduction to an amine. This guide provides a detailed exploration of the scientifically robust and field-proven pathways for the synthesis of this important intermediate, focusing on the underlying chemical principles and practical execution.

Primary Synthesis Pathway: A Two-Stage Approach

The most reliable and scalable approach to synthesizing methyl 2-fluoro-6-nitrobenzoate involves a two-stage process: first, the preparation of the key precursor, 2-fluoro-6-nitrobenzoic acid, followed by its esterification. This strategy ensures high regiochemical purity and overall efficiency.

Stage 1: Synthesis of the Key Precursor, 2-Fluoro-6-nitrobenzoic Acid

The accessibility of the final product hinges on the efficient preparation of 2-fluoro-6-nitrobenzoic acid. Two principal methods are considered, each with distinct advantages and mechanistic considerations.

Method A: Direct Oxidation of 2-Fluoro-6-nitrotoluene

This is often the most direct route, leveraging a commercially available starting material. The core of this transformation is the oxidation of the methyl group to a carboxylic acid.

-

Expertise & Rationale: While the oxidation of alkylbenzenes is a standard transformation, the presence of an ortho-nitro group can render the methyl group less reactive towards some common oxidizing agents.[1] However, specific conditions can overcome this. One effective method involves using a strong oxidizing agent like concentrated nitric acid at elevated temperatures.[2] This choice is predicated on the need for potent conditions to oxidize the deactivated methyl group. The reaction proceeds via a complex radical mechanism, wherein the benzylic protons are abstracted, leading to the formation of the carboxylic acid.

-

Experimental Protocol: Oxidation of 2-Fluoro-6-nitrotoluene

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging the Flask: To the flask, add 2-fluoro-6-nitrotoluene (1.0 eq).

-

Reaction Initiation: Slowly and carefully add concentrated nitric acid (approx. 6-8 eq). The addition is exothermic and should be controlled.

-

Reaction Conditions: Heat the reaction mixture to 100°C and maintain reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature and pour it carefully over crushed ice. The solid precipitate, 2-fluoro-6-nitrobenzoic acid, is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.[3]

-

Method B: Regioselective Nitration of 2-Fluorobenzoic Acid

An alternative pathway involves the direct nitration of 2-fluorobenzoic acid. This route is mechanistically insightful but presents a regiochemical challenge.

-

Expertise & Rationale: This reaction is a classic example of electrophilic aromatic substitution where the directing effects of two different substituents are in competition. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director.[4][5]

-

Fluorine directs nitration to positions 3 and 6.

-

Carboxylic acid directs nitration to positions 3 and 5. Both groups favor substitution at position 3. However, the desired product requires nitration at position 6. The strong activating, ortho-directing effect of the fluorine atom can successfully direct the incoming nitronium ion (NO₂⁺) to the 6-position, often yielding it as a significant, if not major, product. The precise isomer ratio is highly dependent on reaction conditions, highlighting the need for careful process optimization.[6]

-

-

Experimental Protocol: Nitration of 2-Fluorobenzoic Acid

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 eq).

-

Setup: Place 2-fluorobenzoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Reaction: Slowly add the pre-cooled nitrating mixture to the flask containing 2-fluorobenzoic acid, ensuring the internal temperature is maintained between 0-10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. Monitor the formation of the product and the consumption of starting material by TLC or HPLC.

-

Workup and Isolation: Upon completion, the reaction mixture is poured onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried. This crude product will likely be a mixture of isomers.

-

Purification: Separation of the desired 2-fluoro-6-nitrobenzoic acid from other isomers (like 2-fluoro-3-nitrobenzoic acid) typically requires careful recrystallization or column chromatography.

-

Logical Workflow: Precursor Synthesis Pathways

Sources

- 1. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]

- 2. 2-Fluoro-6-nitrotoluene CAS#: 769-10-8 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. kaibangchem.com [kaibangchem.com]

- 5. sga.profnit.org.br [sga.profnit.org.br]

- 6. Regioselective nitration of 3-fluoro-2-substituted benzoic acids - OAK Open Access Archive [oak.novartis.com]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-6-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating Data Scarcity for a Niche Intermediate

Methyl 2-fluoro-6-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical and agrochemical targets. Its unique substitution pattern—featuring an ester, a nitro group, and a fluorine atom all in ortho positions—creates a sterically hindered and electronically distinct environment, dictating its reactivity and physicochemical profile. It is important to note that this specific isomer is less commonly documented in public literature compared to its analogues. Consequently, this guide synthesizes direct data where available with expert-derived predictions based on established chemical principles and comparative data from structurally related compounds. This approach ensures a robust and practical overview for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise identity. Methyl 2-fluoro-6-nitrobenzoate is defined by its unique arrangement of functional groups on a benzene ring.

-

IUPAC Name: Methyl 2-fluoro-6-nitrobenzoate

-

Synonyms: 2-Fluoro-6-nitrobenzoic acid methyl ester

-

Parent Acid CAS Number: 385-02-4 (for 2-Fluoro-6-nitrobenzoic acid)[1]

-

Molecular Formula: C₈H₆FNO₄

-

Molecular Weight: 199.14 g/mol [2]

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups is critical to understanding the molecule's properties. The diagram below illustrates the ortho-relationship of the fluoro, nitro, and methyl ester groups.

Caption: Molecular structure of Methyl 2-fluoro-6-nitrobenzoate.

Structural Identifiers

For database searching and unambiguous identification, the following structural codes are used:

-

SMILES: COC(=O)C1=C(C=CC=C1F)[O-]

-

InChI: InChI=1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3

Physicochemical Properties

| Property | Value (Methyl 2-fluoro-6-nitrobenzoate) | Comparative Data | Source |

| Physical Form | Predicted: Solid | Off-White to Pale Yellow Solid (2-fluoro-3-nitro isomer) | [3] |

| Melting Point | Predicted: 50-80 °C | 77-80 °C (2-fluoro-3-nitro isomer) 56-59 °C (4-fluoro-3-nitro isomer) | [3][4] |

| Boiling Point | Predicted: ~300-310 °C @ 760 mmHg | 310.8 ± 27.0 °C (Predicted, 2-fluoro-3-nitro isomer) 109 °C @ 1 mmHg (4-fluoro-3-nitro isomer) | [3][4] |

| Density | Predicted: ~1.4 g/cm³ | 1.388 ± 0.06 g/cm³ (Predicted, 2-fluoro-3-nitro isomer) | [3] |

| Solubility | Predicted: Soluble in methanol, chloroform (slightly), DMSO, acetone. Insoluble in water. | Soluble in ethanol, ether, methanol; Insoluble in water (4-fluoro-3-nitro isomer). Slightly soluble in Chloroform, Methanol (2-fluoro-3-nitro isomer). | [3][4][5][6] |

| LogP | Predicted: ~1.7-1.9 | 1.8 (Computed, 2-fluoro-3-nitro isomer) | [2] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides empirical validation of a molecule's structure. While experimental spectra for this specific isomer are not published, a robust prediction of its spectral features can be made.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

-

Aromatic Region (δ 7.5 - 8.2 ppm): The three protons on the benzene ring will form a complex multiplet system. The proton at C4, situated between two electron-withdrawing groups (F and NO₂), is expected to be the most deshielded. The protons at C3 and C5 will also be in this region, with their splitting patterns influenced by coupling to each other and to the fluorine atom.

-

Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with. This chemical shift is typical for methyl esters on an aromatic ring.[7]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon environment.

-

Carbonyl Carbon (δ ~164-166 ppm): The ester carbonyl carbon is typically found in this downfield region.[7]

-

Aromatic Carbons (δ ~115-150 ppm): Six distinct signals are expected. The carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. The carbon attached to the nitro group (C6) will also be significantly deshielded. The carbon bearing the ester group (C1) will be in a similar region. The remaining C-H carbons (C3, C4, C5) will appear in the more upfield portion of the aromatic region.

-

Methyl Carbon (δ ~52-53 ppm): The methyl ester carbon (-OCH₃) will appear as a single peak in the upfield region.[7]

Predicted Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 199, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

[M-31]⁺ (m/z = 168): Loss of the methoxy group (•OCH₃).

-

[M-46]⁺ (m/z = 153): Loss of the nitro group (•NO₂).

-

[M-59]⁺ (m/z = 140): Loss of the carbomethoxy group (•COOCH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. The expected characteristic absorption bands are:

-

~1735-1750 cm⁻¹: Strong C=O stretch from the ester group.[8]

-

~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches of the nitro group, respectively.[8]

-

~1250-1300 cm⁻¹: C-O stretch of the ester.

-

~1100-1200 cm⁻¹: C-F stretch.

-

~3000-3100 cm⁻¹: Aromatic C-H stretches.[8]

Synthesis, Reactivity, and Applications

Representative Synthesis Protocol

Methyl 2-fluoro-6-nitrobenzoate is most logically prepared via Fischer esterification of its commercially available carboxylic acid precursor, 2-fluoro-6-nitrobenzoic acid. This method is reliable, high-yielding, and uses common laboratory reagents.

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 2-fluoro-3-nitrobenzoate CAS#: 946126-94-9 [m.chemicalbook.com]

- 4. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [m.chemicalbook.com]

- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. sciencing.com [sciencing.com]

Methyl 2-fluoro-6-nitrobenzoate CAS number and structure

An In-Depth Technical Guide to Methyl 2-fluoro-6-nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 2-fluoro-6-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, synthesis protocols, core reactivity, and applications, with a focus on the scientific principles that underpin its utility.

Methyl 2-fluoro-6-nitrobenzoate (CAS Number: 212189-78-1) is a substituted aromatic compound belonging to the class of nitro- and fluorinated organic molecules.[1] Its structure is characterized by a benzene ring substituted with a methyl ester group, a fluorine atom, and a nitro group, all positioned in a sterically hindered ortho-arrangement. This specific substitution pattern dictates its chemical reactivity and makes it a valuable building block in complex organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 212189-78-1[1] |

| Chemical Name | Methyl 2-fluoro-6-nitrobenzoate[1] |

| Synonyms | 2-Fluoro-6-nitrobenzoic acid methyl ester[1] |

| Molecular Formula | C₈H₆FNO₄[1] |

| Molecular Weight | 199.14 g/mol [1][2][3][4] |

| InChI Key | MJARIPZQSNWYMM-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Solid[1] |

| Purity | Typically ≥95% for research grades[1] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and ether.[4] Insoluble in water.[4] |

Sources

- 1. 2-Fluoro-6-nitrobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 392-09-6|Methyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

reactivity and stability of Methyl 2-fluoro-6-nitrobenzoate

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-fluoro-6-nitrobenzoate

Executive Summary

Methyl 2-fluoro-6-nitrobenzoate is a pivotal intermediate in modern synthetic chemistry, particularly within the pharmaceutical industry. Its value is derived from a unique molecular architecture where the electronic properties of three distinct functional groups—a fluorine atom, a nitro group, and a methyl ester—are strategically positioned on a benzene ring. This arrangement imparts a predictable and highly useful reactivity profile, dominated by nucleophilic aromatic substitution (SNAr), while also defining its stability under various conditions. This guide offers a comprehensive analysis of the compound's chemical behavior, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application. We will explore the interplay of electronic and steric effects that govern its reactivity, detail its stability profile under thermal and hydrolytic stress, and provide validated experimental protocols for its synthesis and key transformations.

Introduction: A Versatile Synthetic Building Block

In the landscape of medicinal chemistry and process development, the demand for versatile and precisely functionalized building blocks is incessant. Methyl 2-fluoro-6-nitrobenzoate emerges as a compound of significant interest due to the synthetic opportunities it presents. The presence of a nitro group, a potent electron-withdrawing substituent, profoundly activates the aromatic ring towards nucleophilic attack. This activation, coupled with the presence of a fluorine atom—an excellent leaving group in SNAr reactions—makes the molecule a prime substrate for the construction of complex molecular scaffolds. Furthermore, the nitro and ester functionalities serve as handles for subsequent chemical modifications, such as reduction to an amine or hydrolysis to a carboxylic acid, respectively. These transformations are fundamental in the synthesis of a wide array of bioactive molecules and advanced materials.[1][2] Understanding the delicate balance between its high reactivity and practical stability is paramount for leveraging this molecule to its full potential in research and development settings.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Methyl 2-fluoro-6-nitrobenzoate is provided below. This data is essential for its proper handling, characterization, and use in quantitative experiments.

| Property | Value |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| CAS Number | 197516-57-7 |

| Appearance | Solid (form may vary) |

| InChI Key | JZLONOOYIXEAHM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1F)N(=O)[O-] |

Note: Physical properties such as melting point and solubility may vary based on purity and crystalline form. Spectroscopic data (NMR, IR, MS) can be found in various chemical databases.[3]

The Electronic and Steric Landscape

The reactivity of Methyl 2-fluoro-6-nitrobenzoate is a direct consequence of the electronic and steric influences exerted by its substituents. The interplay between the fluorine, nitro, and methyl ester groups dictates the electron density distribution around the aromatic ring and, consequently, its susceptibility to chemical attack.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and inductive effects (-R, -I), the nitro group is the primary activating feature of the molecule. It significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring electrophilic and highly susceptible to attack by nucleophiles.[4]

-

Fluorine Atom (-F): Fluorine exerts a dual electronic effect. It is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the ring via a resonance effect (+R). In the context of SNAr, the inductive effect dominates, contributing to the activation of the ring. Crucially, its small size and high electronegativity make the fluoride ion an excellent leaving group.

-

Methyl Ester Group (-COOCH₃): The ester group is also electron-withdrawing, primarily through a resonance effect (-R). This further deactivates the ring towards electrophilic substitution but enhances its reactivity in nucleophilic substitutions.[5]

The cumulative effect of these groups, particularly the ortho-nitro and ortho-fluoro arrangement, creates a highly electron-deficient carbon center at the C-F position, priming it for nucleophilic displacement.

Caption: Electronic contributions of substituents in Methyl 2-fluoro-6-nitrobenzoate.

Reactivity Profile: A Chemist's Toolkit

Nucleophilic Aromatic Substitution (SNAr)

The hallmark reaction of Methyl 2-fluoro-6-nitrobenzoate is Nucleophilic Aromatic Substitution. The reaction proceeds via a two-step addition-elimination mechanism, which is greatly favored by the molecular structure.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

-

Stabilization: The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group, providing significant stabilization. This stabilization is a key factor in lowering the activation energy of the reaction.[4]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

The electron-withdrawing groups are ortho-para directing in nucleophilic substitution, meaning the fluorine at the 2-position is readily displaced.[4] This reaction is a powerful tool for introducing a wide variety of functionalities (e.g., amines, alkoxides, thiolates) onto the aromatic ring.

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group is readily reduced to an amine (-NH₂) using various standard methodologies. This transformation is fundamental in drug development as it introduces a basic handle that can be further functionalized.[1] Common reducing agents include:

-

Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂).

-

Metal/Acid Reduction: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl.

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst.

The resulting aniline derivative is a key intermediate for forming amides, sulfonamides, or for use in cross-coupling reactions.

Hydrolysis of the Methyl Ester

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically faster and more common, using an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the resulting carboxylate salt is deprotonated.[7][8]

-

Acid-Catalyzed Hydrolysis: This is an equilibrium process requiring strong acid and water, often at elevated temperatures.

The steric hindrance from the adjacent substituents might slightly reduce the rate of hydrolysis compared to unhindered esters like methyl benzoate.[9] High-temperature conditions can significantly accelerate the hydrolysis of even sterically hindered esters.[10]

Stability Profile

Thermal Stability

Hydrolytic and Chemical Stability

-

pH Stability: The compound is most stable under neutral to mildly acidic conditions. In strongly basic or acidic aqueous solutions, the ester group is susceptible to hydrolysis, especially upon heating.[10]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Contact with strong bases can readily initiate SNAr reactions or hydrolysis.

Storage and Handling Recommendations

To ensure its integrity, Methyl 2-fluoro-6-nitrobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of heat, ignition, and incompatible substances. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Applications in Research and Drug Development

The unique reactivity of Methyl 2-fluoro-6-nitrobenzoate makes it an invaluable precursor in the synthesis of pharmaceuticals. The SNAr reaction allows for the facile introduction of complex side chains, while the subsequent reduction of the nitro group provides a key amine functionality for further elaboration. This "ortho-fluoro nitroarene" motif is a common feature in synthetic routes for kinase inhibitors, anti-cancer agents, and other therapeutics where a substituted aniline core is required.[2][14] The fluorine atom itself can also be a desirable feature in the final drug molecule, as it can enhance metabolic stability or binding affinity.[1]

Experimental Protocols

Protocol: Synthesis via Esterification of 2-Fluoro-6-nitrobenzoic Acid

This protocol describes a standard Fischer esterification for the synthesis of the title compound.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-nitrobenzoic acid (1.0 eq).

-

Reagents: Add methanol (MeOH, ~5-10 volumes) as the solvent and reagent.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-16 hours).[15][16]

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol: Representative Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the displacement of the fluoride with a primary or secondary amine.

-

Setup: In a sealed vial or round-bottom flask, dissolve Methyl 2-fluoro-6-nitrobenzoate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Reaction: Heat the reaction mixture, typically between 80-120 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product or prepare for extraction.

-

Extraction: Extract the product with a suitable organic solvent (e.g., EtOAc).

-

Purification: Wash the organic phase with water and brine to remove the solvent and base. Dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel.

Conclusion

Methyl 2-fluoro-6-nitrobenzoate is a highly activated and versatile substrate for organic synthesis. Its reactivity is dominated by the powerful electron-withdrawing nature of the ortho-nitro group, which facilitates rapid and efficient nucleophilic aromatic substitution at the fluorine-bearing carbon. While the compound exhibits good stability under standard storage conditions, its energetic nature and susceptibility to hydrolysis under strong pH conditions must be respected. By understanding and controlling these properties, researchers can effectively utilize this compound as a strategic building block for the efficient construction of complex molecules, particularly within the critical field of drug discovery and development.

References

- DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.

- Gramatica, P., et al. (2012). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.

- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.

- DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.

- Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.

- Brunelli, F., et al. (n.d.). Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ResearchGate.

- ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.

- PubChem. (n.d.). Methyl Benzoate.

- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

- ChemicalBook. (n.d.). Methyl benzoate.

- Patsnap. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- RSC Publishing. (n.d.). Hydrolysis and saponification of methyl benzoates.

- PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate.

- Phcato. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.

- Benchchem. (n.d.). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate.

- X-Mol. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.

- Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate.

- OpenStax. (2023). Nucleophilic Aromatic Substitution.

- PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).

- PubChem. (n.d.). Methyl 2-methyl-6-nitrobenzoate.

- ChemicalBook. (n.d.). METHYL 2-FLUORO-5-NITROBENZOATE(2965-22-2) 1H NMR spectrum.

- PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate.

- ChemicalBook. (n.d.). methyl 2-fluoro-3-nitrobenzoate synthesis.

- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. METHYL 2-FLUORO-5-NITROBENZOATE(2965-22-2) 1H NMR [m.chemicalbook.com]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. scribd.com [scribd.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoro-6-nitrobenzoate

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 2-fluoro-6-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific isomer, this guide leverages a comparative approach, utilizing data from structurally related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex organic molecules.

Introduction to Methyl 2-fluoro-6-nitrobenzoate

Methyl 2-fluoro-6-nitrobenzoate belongs to the family of substituted nitroaromatic compounds, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of a fluorine atom, a nitro group, and a methyl ester on the benzene ring creates a unique electronic environment that can be precisely characterized using modern spectroscopic techniques. Understanding the spectroscopic signature of this molecule is crucial for reaction monitoring, quality control, and impurity profiling.

Molecular Structure:

Caption: Molecular structure of Methyl 2-fluoro-6-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methyl ester group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | dd | 1H | H-3 | Downfield shift due to the deshielding effect of the adjacent nitro group and fluorine atom. |

| ~7.6-7.8 | t | 1H | H-4 | Influenced by ortho and para substituents. |

| ~7.8-8.0 | dd | 1H | H-5 | Deshielded by the adjacent nitro group. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester.[1] |

Comparative Analysis: The predicted chemical shifts are based on the analysis of related structures. For instance, in 2-methyl-6-nitrobenzoic acid, the aromatic protons appear between 7.6 and 8.0 ppm.[2] The presence of an additional electron-withdrawing fluorine atom in the target molecule is expected to shift these signals further downfield.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon skeleton.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon.[3] |

| ~158-162 (d) | C-F | Large downfield shift and splitting due to the attached fluorine atom. |

| ~148-152 | C-NO₂ | Downfield shift due to the electron-withdrawing nitro group. |

| ~130-135 | C-H | Aromatic carbons. |

| ~125-130 | C-H | Aromatic carbons. |

| ~120-125 | C-H | Aromatic carbons. |

| ~115-120 | C-COOCH₃ | Quaternary aromatic carbon. |

| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[3] |

Comparative Analysis: The ¹³C NMR data for methyl 2-nitrobenzoate shows the ester carbonyl at ~166 ppm and the carbon attached to the nitro group at ~148 ppm.[4] The introduction of a fluorine atom at the 2-position in Methyl 2-fluoro-6-nitrobenzoate will induce a significant downfield shift for C-2 and will also result in coupling (splitting) of the signal for C-2 and adjacent carbons.

Experimental Protocol for NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.[2]

Methodology: [2]

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL. Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the proton signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Description of Vibration | Rationale |

| ~3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |

| ~2960-2850 | Aliphatic C-H stretch | From the methyl group of the ester.[5] |

| ~1735-1750 | C=O stretch (ester) | Strong absorption, characteristic of the ester carbonyl group.[5] |

| ~1550-1490 | Asymmetric NO₂ stretch | Strong absorption, characteristic of the nitro group.[5] |

| ~1355-1315 | Symmetric NO₂ stretch | Strong absorption, characteristic of the nitro group.[5] |

| ~1600, ~1475 | C=C aromatic stretches | Characteristic of the benzene ring.[5] |

| ~1250-1100 | C-O stretch (ester) | Strong absorption. |

| ~1100-1000 | C-F stretch | Characteristic absorption for an aryl-fluoride bond. |

Comparative Analysis: The IR spectrum of methyl m-nitrobenzoate shows characteristic peaks for the C=O stretch of the ester (1735-1750 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (1490-1550 and 1315-1355 cm⁻¹ respectively).[5] Similar absorptions are expected for Methyl 2-fluoro-6-nitrobenzoate, with the addition of a C-F stretching band.

Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion ([M]⁺): The molecular weight of Methyl 2-fluoro-6-nitrobenzoate is 199.14 g/mol .[6][7] The molecular ion peak is expected at m/z = 199.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for Methyl 2-fluoro-6-nitrobenzoate.

Comparative Analysis: The mass spectrum of the related compound 2-methyl-6-nitrobenzoic acid shows a molecular ion peak at m/z = 181 and a base peak at m/z = 164, corresponding to the loss of a hydroxyl radical.[2] For Methyl 2-fluoro-6-nitrobenzoate, the loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 168 is a likely fragmentation pathway. Loss of the nitro group (•NO₂) to give a fragment at m/z = 153 is also expected.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for Methyl 2-fluoro-6-nitrobenzoate. By leveraging a comparative analysis of structurally similar compounds, we have been able to forecast the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data for this and related molecules. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

- Eureka | Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.

- The Royal Society of Chemistry. (n.d.). 4.

- (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- Benchchem. (n.d.). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate.

- ChemicalBook. (n.d.). METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum.

- PubChem. (n.d.). Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057.

- PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961.

- SIELC Technologies. (2018, May 16). Methyl 2-fluoro-4-nitrobenzoate.

- CymitQuimica. (n.d.). 2-Fluoro-6-nitrobenzoic acid methyl ester.

- Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate 2965-22-2.

- NIST. (n.d.). 2-Methyl-6-nitrobenzoic acid.

- ChemicalBook. (n.d.). METHYL 2-FLUORO-5-NITROBENZOATE(2965-22-2) 1H NMR spectrum.

- SpectraBase. (n.d.). Methyl 2,6-difluoro-3-nitrobenzoate.

- ChemicalBook. (n.d.). METHYL 2,6-DIFLUORO-3-NITROBENZOATE synthesis.

- Benchchem. (n.d.). Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).

- NIST. (n.d.). Methyl p-nitro benzoate.

- Fisher Scientific. (n.d.). Methyl 2-fluoro-5-nitrobenzoate, 98%.

- BLD Pharm. (n.d.). 392-09-6|Methyl 2-fluoro-4-nitrobenzoate.

- ChemScene. (n.d.). 329-59-9 | Methyl 4-fluoro-3-nitrobenzoate.

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- (n.d.). CAS 315 Identifying and Assessing the Risks of Material Misstatement (supplement).

- epdf.pub. (n.d.). Handbook of Hydroxyacetophenones - PDF Free Download.

- PubMed. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study.

- IAS Plus. (n.d.). CAS 315, Identifying and Assessing the Risks of Material Misstatement through Understanding the Entity and Its Environment.

- CPA Canada. (n.d.). FAQ – CAS 315 and the Auditor's Responsibilities for General Information Technology Controls.

- CPA Ontario. (n.d.). Audits: Application of the CAS 315.

Sources

- 1. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum [chemicalbook.com]

- 5. sciencing.com [sciencing.com]

- 6. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-nitrobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Solubility of Methyl 2-fluoro-6-nitrobenzoate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Methyl 2-fluoro-6-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers both theoretical insights and practical methodologies for determining and understanding its solubility in common organic solvents.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that influences bioavailability, formulation, and overall therapeutic efficacy. Methyl 2-fluoro-6-nitrobenzoate, with its molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol , serves as a vital building block in the synthesis of various pharmaceutical compounds.[1] Understanding its solubility profile is paramount for optimizing reaction conditions, purification processes like recrystallization, and ensuring the efficient progression of drug development pipelines.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] The molecular structure of Methyl 2-fluoro-6-nitrobenzoate, containing both a polar nitro group and a somewhat less polar ester group, alongside a fluorinated benzene ring, suggests a nuanced solubility profile across a range of organic solvents.

Predicted and Observed Solubility Profile

While specific quantitative solubility data for Methyl 2-fluoro-6-nitrobenzoate is not extensively published, we can infer its likely solubility based on the behavior of structurally similar compounds and general principles of organic chemistry. Isomers such as methyl 4-fluoro-3-nitrobenzoate are reported to be soluble in ethanol, ether, and methanol, but insoluble in water.[3][4] This suggests that Methyl 2-fluoro-6-nitrobenzoate will exhibit good solubility in polar aprotic and polar protic solvents.

Table 1: Predicted Qualitative Solubility of Methyl 2-fluoro-6-nitrobenzoate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Strong dipole-dipole interactions facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Mismatch in polarity ("like dissolves like" principle). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Intermediate polarity allows for effective solvation. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Methyl 2-fluoro-6-nitrobenzoate in a chosen organic solvent. This method is a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

Methyl 2-fluoro-6-nitrobenzoate (solid)[5]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Micropipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-fluoro-6-nitrobenzoate to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[2]

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Methyl 2-fluoro-6-nitrobenzoate.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of Methyl 2-fluoro-6-nitrobenzoate.

Causality in Experimental Choices: Ensuring Scientific Integrity

The choice of each step in the protocol is deliberate and grounded in established scientific principles to ensure the trustworthiness of the results.

-

Use of Excess Solute: This ensures that the solution reaches its saturation point, a fundamental requirement for measuring equilibrium solubility.

-

Constant Temperature: The solubility of solids is temperature-dependent.[2] Maintaining a constant temperature is critical for reproducibility.

-

Equilibration Time: Allowing sufficient time for stirring (e.g., 24 hours) ensures that the system has reached a true thermodynamic equilibrium.[2]

-

Filtration: The use of a 0.45 µm filter is a standard practice to remove fine, undissolved particles that could artificially inflate the measured concentration.

-

Analytical Quantification: HPLC and UV-Vis spectrophotometry are highly sensitive and accurate techniques for quantifying the concentration of organic compounds in solution, providing a robust basis for the final solubility calculation.

Application in Recrystallization

A thorough understanding of solubility is crucial for developing effective recrystallization procedures to purify Methyl 2-fluoro-6-nitrobenzoate. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol and methanol are often good candidates for the recrystallization of similar nitrobenzoate compounds.[6][7]

General Recrystallization Protocol

-

Dissolve the crude Methyl 2-fluoro-6-nitrobenzoate in a minimal amount of a suitable hot solvent.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to facilitate the formation of pure crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals thoroughly.

Conclusion

While direct, published quantitative data on the solubility of Methyl 2-fluoro-6-nitrobenzoate is limited, a combination of theoretical prediction and a robust experimental protocol allows for a comprehensive understanding of its behavior in organic solvents. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to accurately determine its solubility, enabling the optimization of synthetic and purification processes. This foundational knowledge is indispensable for the efficient and successful development of novel pharmaceutical agents.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

-

Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

-

YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

-

YouTube. (2019, January 3). Recrystallization of methyl nitrobenzoate. Retrieved from [Link]

Sources

- 1. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [m.chemicalbook.com]

- 5. Methyl 2-amino-6-fluoro-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 2-fluoro-6-nitrobenzoate for Advanced Research and Development

In the landscape of medicinal chemistry and pharmaceutical development, the strategic incorporation of fluorine and nitro groups into aromatic scaffolds represents a cornerstone of modern molecular design. These functional groups are not mere decorations; they are powerful tools for modulating a molecule's physicochemical and pharmacokinetic properties. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming favorable electrostatic interactions.[1] Concurrently, the nitro group serves as a versatile synthetic handle, readily transformable into an amine, which opens a gateway to a vast array of subsequent chemical modifications, including the formation of amides, sulfonamides, and complex heterocyclic systems.[1]

Methyl 2-fluoro-6-nitrobenzoate (CAS No. 315-46-8) is a key exemplar of this molecular strategy. As a functionalized benzene ring, it provides a rigid scaffold endowed with three distinct points of chemical diversity: the methyl ester, the fluorine atom, and the nitro group. This trifecta of functionality makes it an exceptionally valuable building block for the synthesis of complex, high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, commercial availability, applications, and handling, grounded in established scientific principles and field-proven insights.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. All experimental designs, from reaction setup to purification and storage, are predicated on this data.

| Property | Data | Source(s) |

| CAS Number | 315-46-8 | [2] |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [2] |

| IUPAC Name | methyl 2-fluoro-6-nitrobenzoate | [2] |

| Synonyms | 2-Fluoro-6-nitrobenzoic acid methyl ester | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | MJARIPZQSNWYMM-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Experimental Protocol

The most direct and common method for preparing Methyl 2-fluoro-6-nitrobenzoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid. This reaction, a classic example of Fischer esterification, is favored for its straightforward execution and use of readily available, inexpensive reagents.

Causality Behind Experimental Choices:

-

Catalyst: A strong acid like sulfuric acid (H₂SO₄) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Solvent & Reagent: Methanol serves as both the solvent and the reacting nucleophile. Using it in large excess helps to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle, maximizing the yield.

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate. However, excessively high temperatures are avoided to prevent potential side reactions or degradation of the starting material.

-

Workup: The reaction mixture is quenched with a basic solution (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product via extraction into an organic solvent.

Synthetic Workflow Diagram

Caption: Fischer Esterification workflow for Methyl 2-fluoro-6-nitrobenzoate.

Detailed Step-by-Step Laboratory Protocol

This protocol is a representative example based on standard procedures for similar compounds.[3]

-

Reaction Setup: To a solution of 2-fluoro-6-nitrobenzoic acid (1.0 eq.) in methanol (10 volumes, e.g., 10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature with stirring.

-

Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the resulting residue with ethyl acetate (EtOAc) and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the crude Methyl 2-fluoro-6-nitrobenzoate can be purified further by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.

Commercial Availability and Sourcing

Methyl 2-fluoro-6-nitrobenzoate is available from a variety of chemical suppliers who specialize in providing building blocks for research and development. Purity levels are typically high, suitable for most synthetic applications. The following table summarizes key suppliers; however, availability and pricing are subject to change and should be verified directly with the vendor.

| Supplier | Product Details | Purity | Available Quantities |

| CymitQuimica | 2-Fluoro-6-nitrobenzoic acid methyl ester | ≥95% | 100mg, 250mg, 1g, 5g[2] |

| Indagoo (via CymitQuimica) | Methyl 2-fluoro-6-nitrobenzoate | ≥95% | 100mg, 250mg, 1g, 5g[2] |

| BLD Pharm | Methyl 2-fluoro-4-nitrobenzoate (Isomer) | Not Specified | Inquire[4] |

| Simson Pharma | Methyl 2-fluoro-4-nitrobenzoate (Isomer) | Not Specified | Inquire |

| Thermo Scientific Chemicals | Methyl 2-fluoro-5-nitrobenzoate (Isomer) | 98% | 5g, 25g[5] |

Note: Data for isomers are included to provide a broader view of market availability for related compounds, which may serve as alternative starting points or benchmarks.

Applications in Drug Development and Organic Synthesis

The true value of Methyl 2-fluoro-6-nitrobenzoate lies in its synthetic versatility. Each functional group can be addressed with high chemoselectivity to build molecular complexity.

Key Synthetic Transformations:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative using various standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental, as the resulting aniline is a nucleophile and a precursor to diazonium salts, enabling a wide range of subsequent reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated towards SₙAr by the electron-withdrawing nitro group positioned ortho to it. This allows for the displacement of fluoride by various nucleophiles (e.g., amines, thiols, alcohols) to introduce new substituents onto the aromatic ring.

-

Modification of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid or converted into an amide via aminolysis, providing another point for diversification.

Role as a Pharmaceutical Building Block

The structural motif derived from Methyl 2-fluoro-6-nitrobenzoate is found in numerous bioactive molecules. The 2-amino-6-fluorobenzoic acid core, obtained after nitro reduction, is a particularly valuable scaffold in the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutics.

Caption: Synthetic utility of Methyl 2-fluoro-6-nitrobenzoate in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling Methyl 2-fluoro-6-nitrobenzoate. The following guidelines are based on safety data sheets for structurally similar compounds.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus (SCBA) if necessary.[6]

References

- Eureka | Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

CP Lab Safety. (n.d.). Methyl 2, 6-difluoro-3-nitrobenzoate, min 98%, 100 grams. Retrieved from [Link]

-

Xinghui. (2024, May 24). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from [Link]

-

Auteam. (2024, May 24). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-6-nitrobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 3. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. 392-09-6|Methyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 2-fluoro-5-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-fluoro-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps for a Niche Reagent

Methyl 2-fluoro-6-nitrobenzoate (CAS No. 212189-78-1) is a substituted aromatic compound with significant potential as an intermediate in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a fluorine atom ortho to each other, makes it a valuable building block for creating novel molecular architectures.

Section 1: Chemical Identity and Physical Properties

A clear understanding of a substance's physical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Chemical Name | Methyl 2-fluoro-6-nitrobenzoate | - |

| Synonyms | 2-Fluoro-6-nitrobenzoic acid methyl ester | [1] |

| CAS Number | 212189-78-1 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Note: Data for properties such as melting point, boiling point, and solubility are not available for this specific isomer. Researchers should handle it as a solid with unknown thermal decomposition characteristics.

Section 2: Hazard Identification and GHS Classification (Synthesized)

The following Globally Harmonized System (GHS) classification is extrapolated from the known hazards of closely related isomers, such as methyl 2-fluoro-3-nitrobenzoate and methyl 2-fluoro-4-nitrobenzoate.[2][3][4] A conservative approach has been taken to include all potential hazards identified for these analogues.

Signal Word: Warning [2][3][4]

Pictograms:

| Pictogram | Hazard Class |

| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory Irritation) |

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P317: Get medical help.[6]

-

P332 + P317: If skin irritation occurs: Get medical help.[6]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[6]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Hazard Summary Diagram

Caption: Synthesized GHS health hazards for Methyl 2-fluoro-6-nitrobenzoate.

Section 3: Safe Handling and Engineering Controls

The primary principle when handling this compound is the minimization of exposure through all routes: inhalation, skin contact, and ingestion.

3.1 Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of solid Methyl 2-fluoro-6-nitrobenzoate or its solutions must be conducted in a properly functioning chemical fume hood.[3][6][7] The causality is clear: local exhaust ventilation is the most effective method to control airborne contaminants at the source, preventing inhalation.[7]

-

Safety Equipment: An emergency eyewash station and a safety shower must be immediately accessible in the work area.[7][8]

3.2 Standard Operating Procedures (SOPs)

-

Preparation: Before handling, ensure all required Personal Protective Equipment (PPE) is donned correctly. Designate a specific area within the fume hood for the procedure to contain potential spills.

-

Dispensing: As a solid, avoid generating dust during weighing and transfer.[6][9][10] Use a spatula and weigh the compound on weighing paper or in a tared container within the fume hood or a ventilated balance enclosure.

-

In Use: Keep the container tightly closed when not in use to prevent contamination and accidental spillage.[3][7]

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after the procedure is complete, even if no direct contact is suspected.[6]

-

Housekeeping: Decontaminate the work surface upon completion of the task. All contaminated materials (e.g., weighing paper, gloves, pipette tips) must be disposed of as hazardous waste.

Safe Handling Workflow Diagram

Caption: Step-by-step workflow for the safe handling of chemical reagents.

Section 4: Personal Protective Equipment (PPE)

PPE is a critical barrier between the researcher and the chemical. The selection must be based on the identified potential hazards.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][6] | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |

| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected for integrity before use.[6][11] Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[3][6] | Prevents skin irritation and absorption. Impervious clothing provides a full-body barrier.[3] |

| Respiratory Protection | Not typically required if work is performed within a functional chemical fume hood. If ventilation is inadequate or if dust is generated, a full-face respirator with appropriate cartridges should be used.[3][6] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[3] |

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][6]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[9][10]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[6][9]

5.3 Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and contact with the spilled material. Wear full PPE as described in Section 4.[3][6]

-

Containment and Cleanup: Gently sweep up the solid material to avoid creating dust. Collect the spilled material in a suitable, labeled, and sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[6][10][13]

Section 6: Storage and Disposal

6.1 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6][7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

-

Store in a locked cabinet or area accessible only to authorized personnel.[3]

6.2 Disposal

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

This material and its container must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3][6] Do not contaminate water, foodstuffs, or soil by storage or disposal.[6]

References

-

Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035. PubChem. [Link]

-

Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961. PubChem. [Link]

-

MSDS - METHYL-M-NITROBENZOATE. Chemadvisor, 29-Nov-2010. [Link]

Sources

- 1. 2-Fluoro-6-nitrobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-fluoro-3-nitrobenzoate | 946126-94-9 [sigmaaldrich.com]

- 5. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 2-fluoro-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-6-nitrobenzoate is a key aromatic intermediate whose value in organic synthesis, particularly in the pharmaceutical industry, is derived from the distinct reactivity conferred by its substituent groups. The strategic placement of a fluorine atom, a nitro group, and a methyl ester on the benzene ring creates a highly polarized and functionalized scaffold. This guide provides a comprehensive analysis of the molecule's electronic structure, identifying its primary electrophilic and nucleophilic centers. We will delve into the mechanistic principles governing its reactivity, focusing on its propensity to undergo nucleophilic aromatic substitution (SNAr), reactions at the ester carbonyl, and reduction of the nitro group. Detailed, field-proven protocols are provided to illustrate the practical application of these principles in a laboratory setting.